

Spectroscopic Profile of 2-Chloro-4-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-methylaniline

Cat. No.: B104755

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-4-methylaniline** (CAS No: 615-65-6), a key intermediate in the synthesis of various chemical and pharmaceutical compounds.^[1] This document collates available data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for compound characterization and quality control. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid in reproducible research.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Chloro-4-methylaniline**.

Table 1: Infrared (IR) Spectroscopy Data

The infrared spectrum of **2-Chloro-4-methylaniline** reveals characteristic absorption bands corresponding to its functional groups. As a primary aromatic amine, it exhibits typical N-H stretching and bending vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3500	Medium-Strong	Asymmetric N-H Stretch
~3300-3400	Medium-Strong	Symmetric N-H Stretch
~3000-3100	Medium	Aromatic C-H Stretch
~2850-2950	Medium	Aliphatic C-H Stretch (Methyl group)
~1620	Strong	N-H Bending (Scissoring)
~1500, ~1450	Medium-Strong	Aromatic C=C Ring Stretching
~1250-1335	Strong	Aromatic C-N Stretching
~1000-1100	Strong	C-Cl Stretch
~665-910	Strong, Broad	N-H Wagging

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., neat liquid, KBr pellet, or solution) and the spectrometer's resolution.[2]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While a publicly available, fully analyzed, and tabulated ¹H NMR spectrum with assigned coupling constants is not readily available, the expected chemical shifts and multiplicities can be predicted based on the structure of **2-Chloro-4-methylaniline**. The spectrum is available for viewing on ChemicalBook.[3]

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity
H on C3	~7.0-7.2	d
H on C5	~6.8-7.0	dd
H on C6	~6.6-6.8	d
-NH ₂	~3.5-4.5 (broad)	s (broad)
-CH ₃	~2.2-2.4	s

Note: These are estimated values. The actual chemical shifts can be influenced by the solvent, concentration, and temperature. The -NH₂ signal is often broad and may exchange with D₂O.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed and experimentally verified ¹³C NMR data for **2-Chloro-4-methylaniline** is not widely published. However, based on the substituent effects of the chloro, methyl, and amino groups on the benzene ring, the following chemical shift ranges can be anticipated.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C1 (-NH ₂)	~140-145
C2 (-Cl)	~120-125
C3	~128-132
C4 (-CH ₃)	~125-130
C5	~115-120
C6	~118-122
-CH ₃	~20-25

Note: These are predicted ranges. Definitive assignment would require experimental data, including DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR

experiments.

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of **2-Chloro-4-methylaniline** is characterized by its molecular ion peak and specific fragmentation patterns. The presence of a chlorine atom results in a characteristic M+2 isotopic peak.

m/z Ratio	Relative Intensity (%)	Assignment
143	~33% of M ⁺	[M+2] ⁺ (Isotopic peak due to ³⁷ Cl)
141	High	[M] ⁺ (Molecular Ion)
106	High	[M - Cl] ⁺
77	Medium	[C ₆ H ₅] ⁺

Note: The fragmentation pattern and relative intensities can be influenced by the ionization technique and energy.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is a general guideline for acquiring ¹H and ¹³C NMR spectra of **2-Chloro-4-methylaniline**.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-Chloro-4-methylaniline** for ¹H NMR or 20-50 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- ^1H NMR Data Acquisition:
 - Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.
 - Acquire the spectrum using a standard single-pulse sequence.
 - Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - To confirm the amine protons, a D_2O exchange experiment can be performed.
- ^{13}C NMR Data Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
 - A significantly larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Perform phase and baseline corrections to the resulting spectrum.

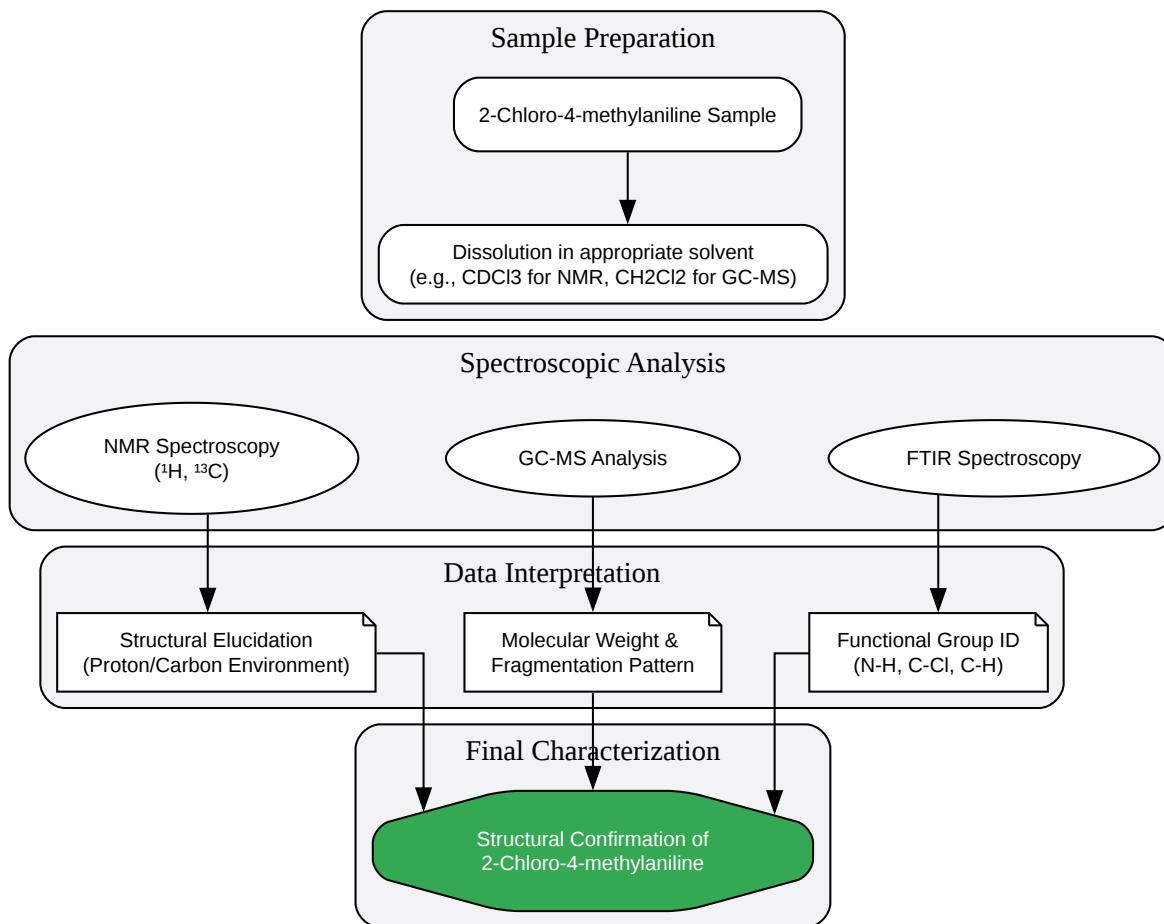
Infrared (IR) Spectroscopy

This protocol outlines the procedure for obtaining an FTIR spectrum of liquid **2-Chloro-4-methylaniline**.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (Neat Liquid):

- Ensure the ATR (Attenuated Total Reflectance) crystal is clean.
- Place a small drop of liquid **2-Chloro-4-methylaniline** directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty, clean ATR crystal.
 - Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Data Processing:
 - Label the significant peaks with their corresponding wavenumbers.

Gas Chromatography-Mass Spectrometry (GC-MS)


This protocol is suitable for the analysis of **2-Chloro-4-methylaniline**.

- Instrumentation: A mass spectrometer coupled with a gas chromatograph (GC-MS).
- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- GC-MS Conditions:
 - Injector Temperature: 250 °C
 - Column: A suitable capillary column (e.g., 30 m, 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).[4]
 - Oven Program: Start at an initial temperature (e.g., 70-100 °C), then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium or Hydrogen.

- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a suitable m/z range (e.g., 40-400 amu) to detect the molecular ion and expected fragments.
- Data Analysis:
 - Identify the peak corresponding to **2-Chloro-4-methylaniline** in the total ion chromatogram.
 - Analyze the mass spectrum for that peak, noting the molecular ion (M^+), the isotopic pattern of chlorine ($M+2$), and the major fragment ions.[\[4\]](#)

Spectroscopic Analysis Workflow

A systematic approach is essential for the unambiguous identification and characterization of a chemical compound. The following diagram illustrates a typical workflow integrating the key spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **2-Chloro-4-methylaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 2-Chloro-4-methylaniline(615-65-6) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-4-methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104755#2-chloro-4-methylaniline-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com